Isoniazid pyruvate

Übersicht

Beschreibung

Isoniazid, also known as INH, is an antibiotic used primarily for the treatment of tuberculosis . It is a part of combination therapy for tuberculosis or latent tuberculosis infection . Less frequently, INH may be used as part of a combination regimen for nontuberculous mycobacterial infections . The antimicrobial activity of INH is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis .

Synthesis Analysis

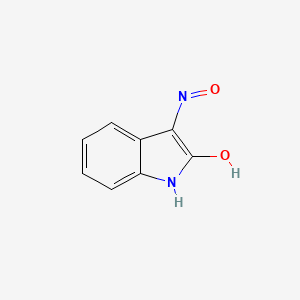

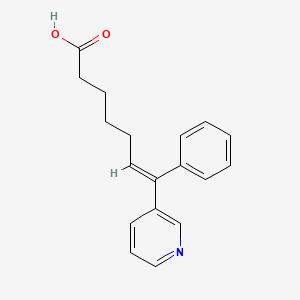

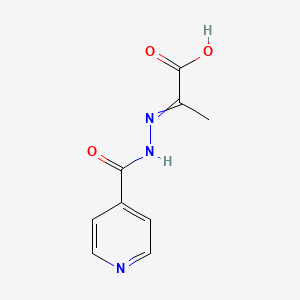

Isoniazid and its derivatives have been synthesized using various methods. For instance, a study reported the synthesis of two novel pharmaceutical co-crystals, INHGA and PGA, in a 2:1 ratio using two first-line anti-tubercular drugs isoniazid and pyrazinamide with pentanedioic (glutaric) acid as co-crystal former . Another study described the synthesis and structural characterization of pyruvate-isoniazid conjugates and their copper complexes with potent anti-tubercular activities against M. tuberculosis H37Rv .Molecular Structure Analysis

The molecular structure of isoniazid consists of a pyridine ring and a hydrazine group attached at the para position to the pyridine nitrogen . The optimized geometry of the isoniazid molecule has been determined by the method of density functional theory (DFT) .Chemical Reactions Analysis

A study on the thermal runaway reaction of Isoniazid storage was conducted. The study found that when the heat release rate of the system is greater than the heat release rate, the stored Isoniazid gets heated up by the accumulation of heat and is prone to fire .Physical And Chemical Properties Analysis

Isoniazid, also known as isonicotinic acid hydrazide, is a relatively simple chemical structure . It is prepared through the reaction of 4-cyanopyridine and hydrazine hydrate in an aqueous alkaline medium .Wissenschaftliche Forschungsanwendungen

Analytical Methodologies for Antitubercular Drugs

Research has developed methods for the determination of antitubercular drugs, including isoniazid, in pharmaceutical products using techniques like micellar electrokinetic capillary chromatography (MEKC) (Acedo-Valenzuela et al., 2002). This highlights isoniazid's importance in pharmaceutical analysis and quality control.

Chemometric Methods in Pharmaceutical Analysis

Isoniazid's combination with pyridoxine hydrochloride in tuberculosis treatment has been analyzed using chemometric methods, indicating the drug's role in reducing pyridoxine deficiency side effects (Dinç et al., 2010). This research underscores isoniazid's significance in formulating effective tuberculosis treatments.

Pharmacometabonomics and Toxicological Response

The pharmacometabonomic approach has been used to investigate inter-animal variation in response to isoniazid, identifying metabolites that could predict adverse CNS effects (Cunningham et al., 2012). This demonstrates the potential of pharmacometabonomics in understanding and predicting drug responses.

Electrochemical Estimation in Clinical Applications

Electrochemical methods have been developed for the estimation of isoniazid in various matrices, including biological fluids, highlighting its analytical importance in clinical settings (Ghoneim et al., 2003).

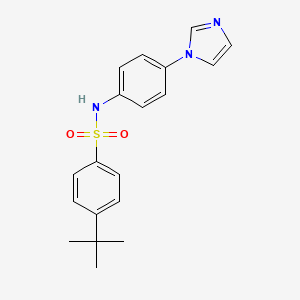

Inhibitors of Mycobacterial Proteins

Research on inhibitors of the mycobacterial protein InhA, for which isoniazid is a key inhibitor, has led to the discovery of new classes of compounds effective against multidrug-resistant Mycobacterium tuberculosis (Manjunatha et al., 2015). This points to the drug's role in developing novel antitubercular therapies.

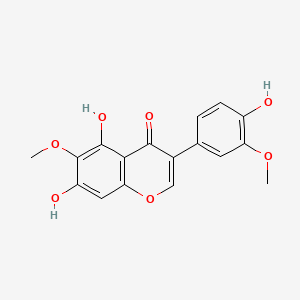

Cocrystals for Drug Development

Studies on cocrystals of isoniazid with polyphenols have explored the potential for developing new pharmaceutical formulations through mechanochemical synthesis (González-González et al., 2020). This research avenue could enhance the drug's efficacy and stability.

Metabolic Imaging in Cancer Research

Hyperpolarized [1-13C]pyruvate, a metabolic imaging agent, has been used to visualize prostate tumors in patients, demonstrating altered metabolism in cancer cells compared to healthy cells (Nelson et al., 2013). This suggests a potential application for isoniazid pyruvate derivatives in metabolic imaging and cancer research.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(pyridine-4-carbonylhydrazinylidene)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGPNDKKJIWQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoniazid pyruvate | |

CAS RN |

1081-50-1 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(1-carboxyethylidene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoniazid pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

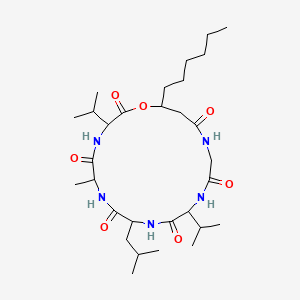

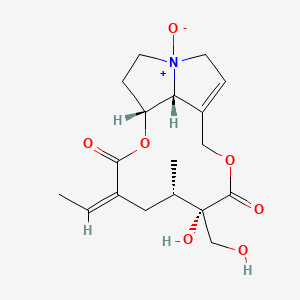

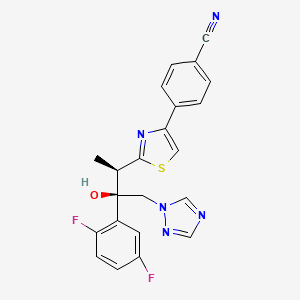

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1672182.png)

![4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester](/img/structure/B1672192.png)